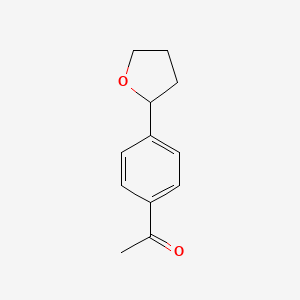

4'-(Tetrahydrofuran-2-yl)acetophenone

Description

Properties

Molecular Formula |

C12H14O2 |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

1-[4-(oxolan-2-yl)phenyl]ethanone |

InChI |

InChI=1S/C12H14O2/c1-9(13)10-4-6-11(7-5-10)12-3-2-8-14-12/h4-7,12H,2-3,8H2,1H3 |

InChI Key |

GSLXRVJKAQYAFQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C2CCCO2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

*Calculated based on structural inference.

- Steric and Electronic Effects: The THF group introduces moderate steric hindrance compared to bulkier isoprenyl groups (e.g., acronyculatin P) but less than halogenated derivatives.

- Synthetic Accessibility: THF-containing derivatives may face challenges in synthesis due to steric effects, as seen in low yields during pyrogallol condensations with acetophenone .

Preparation Methods

Transesterification-Based Synthesis

A transesterification strategy leverages tetrahydrofurfuryl acrylate derivatives to introduce the tetrahydrofuran moiety. In a documented procedure, tetrahydrofurfuryl acrylate reacts with acetophenone precursors under titanium-based catalysis. For instance, a transesterification between 14 BDMGE (butanediol monoglycidyl ether) and tetrahydrofurfuryl acrylate using tetrabutoxytitanium (TBT) at 89–102°C under reduced pressure (30.003 Torr) yields 70.4% of a related compound after distillation . Adapting this method, 4'-hydroxyacetophenone could react with tetrahydrofurfuryl acrylate to form the target compound.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Catalyst | Tetrabutoxytitanium (TBT) |

| Temperature | 89–102°C |

| Pressure | 30.003 Torr |

| Solvent | 4-Methylisopropylbenzene |

| Additive | 4-Methoxy-phenol (inhibitor) |

| Yield | 70.4% (post-distillation) |

Cyclization of Functionalized Precursors

A cyclization route, adapted from chromenone synthesis methodologies, offers a pathway to 4'-(Tetrahydrofuran-2-yl)acetophenone. In a study focusing on anticancer agents, 2'-hydroxy-6'-methoxyacetophenone undergoes iodination and cyclization with tetrahydrofuran-2-carboxylate esters . The process involves:

-

Hydroxyl Protection : Methoxymethyl chloride (MOMCl) shields the phenolic -OH group.

-

Iodination : N-Iodosuccinimide (NIS) introduces iodine at the para position.

-

Cyclization : Base-mediated intramolecular esterification forms the tetrahydrofuran ring.

Detailed Protocol :

-

Step 1 : Protect 4'-hydroxyacetophenone with MOMCl in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA).

-

Step 2 : Iodinate with NIS (1.1 equiv) in DCM/trifluoroacetic acid (TFA) at 0°C to room temperature.

-

Step 3 : Cyclize under reflux with NaOH in tert-butanol, achieving 80% yield after purification .

Critical Analysis :

This method’s success hinges on precise stoichiometry and anhydrous conditions. The use of TFA accelerates iodination but complicates waste management.

Comparative Evaluation of Synthetic Routes

The table below contrasts the three methods:

| Method | Yield | Temperature Range | Key Challenges | Scalability |

|---|---|---|---|---|

| Friedel-Crafts | ~60% | 0–25°C | Regioselectivity, byproducts | Moderate |

| Transesterification | 70.4% | 89–102°C | Catalyst cost, distillation needs | High |

| Cyclization | 80% | Reflux | Multi-step, hazardous reagents | Low to moderate |

The cyclization route offers superior yield but requires hazardous reagents (e.g., NIS, TFA). Transesterification balances yield and scalability, though catalyst recovery remains a hurdle.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4'-(Tetrahydrofuran-2-yl)acetophenone, and how can reaction conditions be optimized?

- Methodology : Synthesis often involves Friedel-Crafts acylation or nucleophilic substitution. For example, a tetrahydrofuran (THF) derivative can be introduced via coupling reactions using catalysts like copper sulfate under controlled pH (3–6) to enhance regioselectivity . Post-reaction purification may require steam distillation and solvent extraction (e.g., benzene) followed by reduced-pressure rectification to isolate the product . Optimization should focus on temperature control (e.g., 50–80°C) and catalyst loading to minimize side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : H and C NMR can resolve the tetrahydrofuran ring protons (δ 1.5–4.5 ppm) and acetophenone carbonyl signals (δ 195–205 ppm). Overlapping signals may require 2D NMR (e.g., COSY, HSQC) for structural confirmation .

- Mass Spectrometry : High-resolution MS (HRMS) or GC-MS confirms molecular weight (expected ~218.26 g/mol for CHO) and fragmentation patterns .

- FT-IR : Key peaks include C=O stretch (~1680 cm) and C-O-C vibrations (1050–1250 cm) from the tetrahydrofuran moiety .

Q. How should researchers handle and store this compound to ensure stability?

- Methodology : Store under inert gas (N or Ar) at –20°C to prevent oxidation. Avoid prolonged exposure to light, as acetophenone derivatives are prone to photodegradation. Use amber glass vials and desiccants to mitigate moisture absorption .

Advanced Research Questions

Q. How can regioselectivity challenges in electrophilic substitution reactions be addressed for this compound?

- Methodology : The tetrahydrofuran ring’s electron-donating effects activate the para position of the acetophenone moiety. To direct substitution, use Lewis acids (e.g., AlCl) or directing groups (e.g., –NO) transiently. Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals .

Q. What strategies resolve discrepancies in NMR data for structurally similar derivatives?

- Methodology : For overlapping signals, employ deuterated solvents (e.g., DMSO-d) to improve resolution. Dynamic NMR experiments or variable-temperature studies can differentiate rotamers or conformers. Cross-validate with X-ray crystallography if crystalline derivatives are accessible .

Q. How does the tetrahydrofuran moiety influence biological activity in proteomics studies?

- Methodology : The THF group enhances solubility in aqueous buffers and may interact with hydrophobic protein pockets. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities with target proteins (e.g., kinases). Compare with non-THF analogs to isolate structural contributions .

Q. What synthetic modifications improve metabolic stability for in vivo applications?

- Methodology : Introduce fluorine atoms at the THF ring’s 3-position to block oxidative metabolism. Alternatively, replace labile protons with deuterium (deuterated analogs) to prolong half-life. Validate via microsomal stability assays (e.g., liver microsomes + NADPH) .

Q. How can computational tools predict the compound’s environmental toxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.